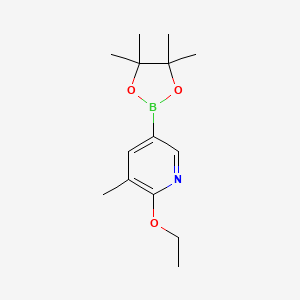
2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the family of boronic acid derivatives. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the formation of a boronate ester intermediate. This intermediate can react with various electrophiles, such as aldehydes, ketones, and halides, to form the corresponding boronic acid derivatives. The reaction is catalyzed by a palladium catalyst, which facilitates the formation of the boronate ester intermediate.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. However, it is known that boronic acid derivatives have a wide range of biological activities. For example, they have been shown to inhibit proteasome activity, which is important for the degradation of misfolded proteins in cells. Additionally, boronic acid derivatives have been investigated as potential anticancer agents, due to their ability to inhibit the activity of enzymes involved in cancer cell growth.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in lab experiments include its high purity, mild reaction conditions, and ability to form a wide range of boronic acid derivatives. However, there are also limitations to its use. For example, the reaction can be sensitive to air and moisture, which can affect the yield and purity of the product. Additionally, the palladium catalyst used in the reaction can be expensive and toxic.
Future Directions
There are several future directions for the use of 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in scientific research. One direction is the development of new methods for the synthesis of complex organic molecules. Another direction is the investigation of the biological activities of boronic acid derivatives, including their potential use as anticancer agents. Additionally, there is potential for the use of boronic acid derivatives in materials science, due to their ability to form stable complexes with various metals.
Conclusion:
In conclusion, 2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a versatile reagent that is commonly used in scientific research for the synthesis of various boronic acid derivatives. Its mild reaction conditions and ability to form a wide range of products make it a valuable tool for organic synthesis. Although there is limited information available on its biochemical and physiological effects, the potential for the development of new methods for the synthesis of complex organic molecules and investigation of its biological activities make it an important compound for future research.
Scientific Research Applications
2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is commonly used as a reagent in organic synthesis. It is used to synthesize various boronic acid derivatives, which are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials science. Additionally, it is used in the development of new methods for the synthesis of complex organic molecules.
properties
IUPAC Name |
2-ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-7-17-12-10(2)8-11(9-16-12)15-18-13(3,4)14(5,6)19-15/h8-9H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGPINYBHIACQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



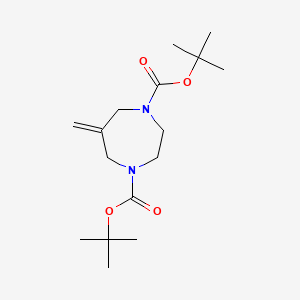
![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)
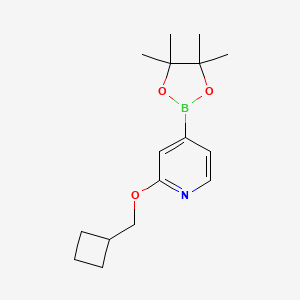
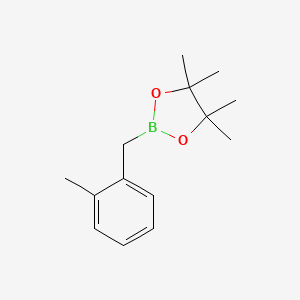
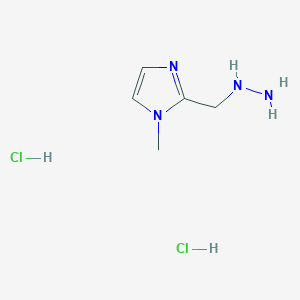
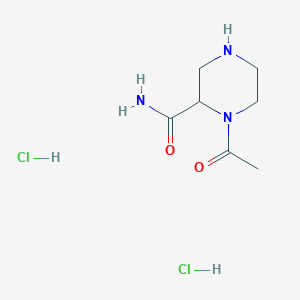
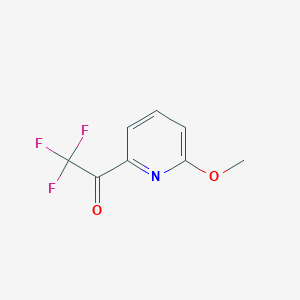
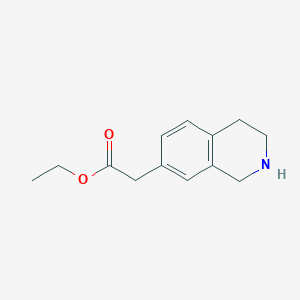
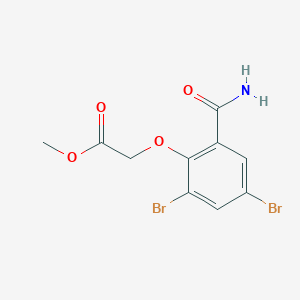
![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)
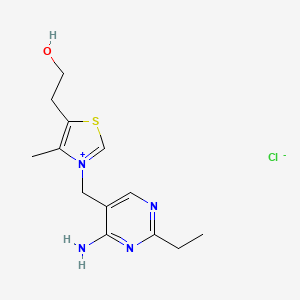
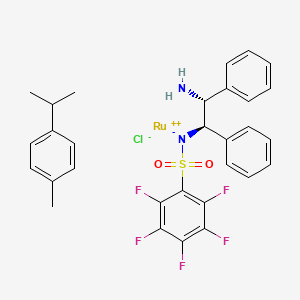
![4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1455129.png)
![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)